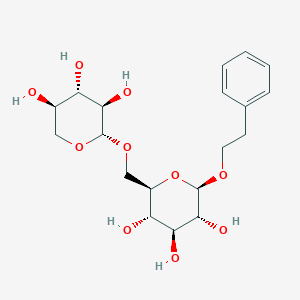

2-Phenylethyl beta-primeveroside

Descripción general

Descripción

2-Phenylethyl beta-primeveroside is a glycoside compound, specifically a 6-O-(β-D-xylopyranosyl)-β-D-glucopyranoside, where the anomeric substituent is 2-phenylethyl . This compound is found in various plants, including tea leaves (Camellia sinensis), and is known for its role in the formation of floral aromas in tea .

Métodos De Preparación

Synthetic Routes and Reaction Conditions

The synthesis of 2-Phenylethyl beta-primeveroside involves the glycosylation of 2-phenylethanol with a suitable glycosyl donor. One common method is the use of β-primeverosidase, an enzyme that specifically hydrolyzes β-primeverosides . The enzyme can be purified from fresh tea leaves and used to catalyze the formation of this compound under mild conditions .

Industrial Production Methods

Industrial production of this compound typically involves biotechnological approaches, utilizing β-primeverosidase enzymes expressed in microbial systems such as Escherichia coli . This method allows for large-scale production under controlled conditions, ensuring high purity and yield of the compound.

Análisis De Reacciones Químicas

Hydrolysis

-

Reaction Type: Hydrolysis, specifically catalyzed by β-primeverosidase.

-

Common Reagents and Conditions: The primary reagent is the enzyme β-primeverosidase, and the reaction typically occurs under mild conditions, such as neutral pH and ambient temperature.

-

Major Products Formed: The hydrolysis of 2-Phenylethyl beta-primeveroside results in 2-phenylethanol and a disaccharide unit called primeverose.

-

Mechanism: β-primeverosidase specifically recognizes the β-primeveroside structure and cleaves the glycosidic bond, releasing 2-phenylethanol and primeverose. The enzyme hydrolyzes the β-primeveroside by a retaining mechanism .

Substrate Specificity

β-primeverosidase selectively recognizes β-primeverosides as substrates and specifically hydrolyzes the β-glycosidic bond between the disaccharide and the aglycons . Studies have shown that β-primeverosidase can hydrolyze 2-phenylethyl β-primeveroside and pNP β-primeveroside, but it does not act on 2-phenylethyl β-d-glucopyranoside .

Table 1: Substrate Specificity of β-Primeverosidase

| Substrate | Relative Activity (Tea β-primeverosidase) (%) | Relative Activity (Recombinant β-primeverosidase) (%) |

|---|---|---|

| 2-Phenylethyl β-primeveroside | 100 | 100 |

| 2-Phenylethyl β-glucoside | 0 | 0 |

| p-Nitrophenyl β-primeveroside | 48 | 62 |

| p-Nitrophenyl β-glucoside | 0.5 | 0.3 |

| p-Nitrophenyl β-xyloside | 0 | 0 |

Activity was determined by measuring the release of 2-phenyl ethanol by HPLC or p-nitrophenol by absorbance at 405 nm. Substrates were used at 10 mM concentrations. Relative activity shows the percentage activity detected using 2-phenylethyl β-primeveroside as a substrate.

Glycosidic Bond Hydrolysis

This compound is used as a model compound to study glycosidic bond hydrolysis and enzyme specificity. β-primeverosidase, which catalyzes the hydrolysis, is classified as a family 1 glycosyl hydrolase . These enzymes are known to hydrolyze β-glycosidic linkages with a net retaining mechanism via a double displacement .

Industrial Production and Biotechnological Approaches

Industrial production methods of this compound typically involve biotechnological approaches, utilizing β-primeverosidase enzymes expressed in microbial systems such as Escherichia coli.

Aplicaciones Científicas De Investigación

Enzymatic Hydrolysis and Glycosylation

2-Phenylethyl beta-primeveroside serves as a substrate for the enzyme β-primeverosidase, which hydrolyzes beta-primeverosides to release aglycons. Studies have shown that this enzyme selectively recognizes 2PE-pri as a substrate, indicating its significance in biochemical pathways related to flavor and aroma development in plants, particularly tea leaves. The enzymatic activity was characterized using various substrates, revealing that 2PE-pri exhibited the highest relative activity compared to other glycosides tested (Table II) .

| Substrate | Relative Activity (%) |

|---|---|

| 2-Phenylethyl β-primeveroside | 100 |

| p-Nitrophenyl β-primeveroside | 48 |

| 2-Phenylethyl β-D-glucoside | 0 |

The hydrolysis of 2PE-pri by β-primeverosidase contributes to the formation of aromatic compounds during tea processing, enhancing the sensory qualities of tea products .

Aroma Compound Biosynthesis

In the context of aroma biosynthesis, 2PE-pri is involved in the production of volatile compounds that attract pollinators and contribute to the flavor profile of various fruits and beverages. Research indicates that as tea leaves mature, the concentration of 2PE-pri increases significantly, suggesting its role in the metabolic pathways responsible for aroma compound production .

Antiviral Potential

Recent studies have highlighted the potential of this compound as a candidate for antiviral therapies. In silico analyses indicated that this compound shows high affinity for binding with the SARS-CoV-2 main protease (Mpro), suggesting its potential use as an entry-blocking inhibitor against COVID-19 . This finding opens avenues for further research into its efficacy as a therapeutic agent.

Flavor Enhancement

The incorporation of this compound in food products can enhance flavor profiles due to its aromatic properties. Its presence in tea and other beverages contributes significantly to their sensory attributes, making it a valuable ingredient in flavoring agents .

Case Study: Tea Processing

A study focusing on the enzymatic processes during tea manufacturing demonstrated that the hydrolysis of 2PE-pri by β-primeverosidase is crucial for developing floral aromas in green tea. The research utilized high-performance liquid chromatography (HPLC) to analyze the release of phenolic compounds during enzymatic reactions, confirming the role of 2PE-pri in flavor enhancement .

Case Study: Antiviral Screening

In another study investigating compounds with antiviral properties against coronaviruses, 2PE-pri was identified as a promising candidate due to its interaction with viral proteins. This research utilized molecular docking techniques to assess binding affinities, providing insights into its potential therapeutic applications .

Mecanismo De Acción

The mechanism of action of 2-Phenylethyl beta-primeveroside involves its hydrolysis by β-primeverosidase. The enzyme specifically recognizes the β-primeveroside structure and catalyzes the cleavage of the glycosidic bond, releasing 2-phenylethanol and primeverose . This reaction is crucial for the formation of floral aromas in tea .

Comparación Con Compuestos Similares

2-Phenylethyl beta-primeveroside can be compared with other glycosides such as:

2-Phenylethyl beta-D-glucopyranoside: Unlike this compound, this compound does not undergo hydrolysis by β-primeverosidase.

β-Vicianoside: Another glycoside that undergoes hydrolysis by β-primeverosidase, but with different aglycone and glycosidic linkages.

β-Acuminoside: Similar to β-Vicianoside, it is hydrolyzed by β-primeverosidase but has distinct structural features.

The uniqueness of this compound lies in its specific interaction with β-primeverosidase, making it a key compound in the study of glycosidic bond hydrolysis and aroma formation in tea .

Actividad Biológica

2-Phenylethyl beta-primeveroside (PE-β-Pr) is a glycoside compound that has garnered attention for its diverse biological activities. This article aims to provide an in-depth analysis of its biological properties, including its pharmacological effects, potential applications in medicine, and underlying mechanisms of action.

Chemical Structure and Properties

This compound is characterized by its glycosidic bond between 2-phenylethanol and the sugar moiety primeverose. This structure contributes to its solubility and bioavailability, enhancing its interaction with biological systems.

Biological Activities

1. Antiviral Properties

Recent studies have highlighted the potential of this compound as an antiviral agent. It has shown significant affinity as a protease inhibitor against SARS-CoV-2, specifically targeting the main protease (Mpro) and papain-like protease (PLpro) involved in viral replication. In silico studies revealed that PE-β-Pr exhibited a binding affinity comparable to known antiviral compounds, suggesting its potential as a therapeutic candidate for COVID-19 .

2. Antioxidant Activity

The antioxidant properties of PE-β-Pr have been documented, indicating its role in scavenging free radicals and reducing oxidative stress. This activity is crucial in mitigating cellular damage and inflammation, which are implicated in various chronic diseases .

3. Modulation of Gut Microbiota

Research suggests that glycosides like PE-β-Pr can influence gut microbiota composition, enhancing the bioavailability of other beneficial compounds such as flavonoids. This modulation may lead to improved health outcomes through enhanced metabolic processes and immune responses.

The biological activities of this compound are attributed to several mechanisms:

- Enzyme Interaction : PE-β-Pr interacts with various metabolic enzymes, potentially altering their activity and influencing pathways related to detoxification and metabolism .

- Cell Signaling Pathways : The compound may modulate key signaling pathways such as Nrf2, which regulates antioxidant responses and cellular protection against stressors .

Table 1: Summary of Biological Activities

Case Studies

Case Study 1: Antiviral Efficacy Against SARS-CoV-2

A recent study conducted molecular docking simulations to evaluate the binding affinity of various natural compounds against SARS-CoV-2 proteases. The results indicated that this compound had a notable binding affinity (D value of 0.84 μM) against Mpro, positioning it as a promising candidate for further antiviral research .

Case Study 2: Antioxidant Effects in Cellular Models

In vitro studies assessed the antioxidant capacity of PE-β-Pr using cell lines exposed to oxidative stress. The findings demonstrated a significant reduction in reactive oxygen species (ROS) levels, suggesting that PE-β-Pr effectively protects cells from oxidative damage through its antioxidant mechanisms .

Propiedades

IUPAC Name |

(2R,3R,4S,5S,6R)-2-(2-phenylethoxy)-6-[[(2S,3R,4S,5R)-3,4,5-trihydroxyoxan-2-yl]oxymethyl]oxane-3,4,5-triol | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C19H28O10/c20-11-8-27-18(16(24)13(11)21)28-9-12-14(22)15(23)17(25)19(29-12)26-7-6-10-4-2-1-3-5-10/h1-5,11-25H,6-9H2/t11-,12-,13+,14-,15+,16-,17-,18+,19-/m1/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZRGXCWYRIBRSQA-BMVMOQKNSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1C(C(C(C(O1)OCC2C(C(C(C(O2)OCCC3=CC=CC=C3)O)O)O)O)O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C1[C@H]([C@@H]([C@H]([C@@H](O1)OC[C@@H]2[C@H]([C@@H]([C@H]([C@@H](O2)OCCC3=CC=CC=C3)O)O)O)O)O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C19H28O10 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID30156266 | |

| Record name | Phenethyl alcohol xylopyranosyl-(1-6)-glucopyranoside | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30156266 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

416.4 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

129932-48-5 | |

| Record name | Phenethyl β-primeveroside | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=129932-48-5 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Phenethyl alcohol xylopyranosyl-(1-6)-glucopyranoside | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0129932485 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Phenethyl alcohol xylopyranosyl-(1-6)-glucopyranoside | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30156266 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.